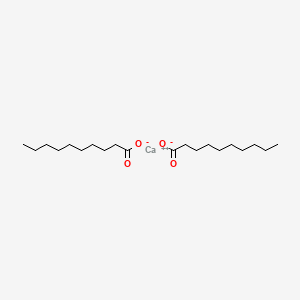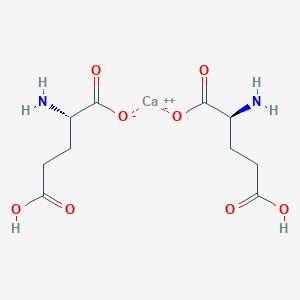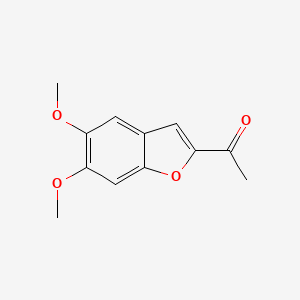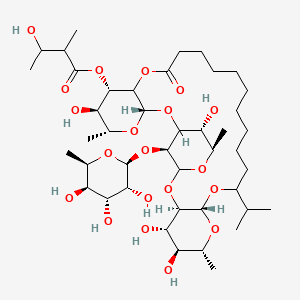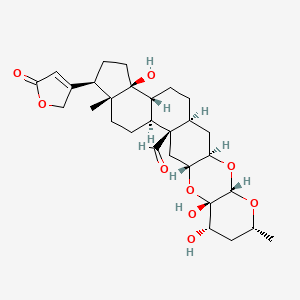
カラゾロール
概要
説明
科学的研究の応用
Carazolol has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Carazolol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carazolol ELISA is a competitive enzyme immunoassay for measurement of the concentration of carazolol in various matrices .
Cellular Effects
The effects of Carazolol on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Carazolol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Carazolol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Carazolol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Carazolol is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Carazolol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Carazolol and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
カラゾロールは様々な方法で合成することができます。 注目すべきアプローチの1つは、リパーゼ触媒キネティック分解を用いて中心キラルビルディングブロックを調製するケモエンザイム的経路です . この方法は、カラゾロールを含むエナンチオマー的に富んだβ遮断薬を高光学純度で合成することを可能にします。 このプロセスには、合成の初期段階で立体中心を設定し、「ワンポットツーステップ」手順で4段階の反応シーケンスを実行することが含まれ、プロセスの効率が向上します .
化学反応の分析
カラゾロールは、次のようないくつかのタイプの化学反応を受けます。
酸化: カラゾロールは特定の条件下で酸化される可能性がありますが、詳細な反応条件は広く文書化されていません。
還元: カラゾロールを含む還元反応は通常、その薬理学的特性を高めるために官能基を修飾することに焦点を当てています。
置換: カラゾロールは、特にカルバゾール部分で置換反応を受ける可能性があり、様々な生物学的活性を有する誘導体を生成します.
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応を促進するための様々な触媒が含まれます。 これらの反応から生成される主要な生成物は通常、修飾された薬理学的特性を持つカラゾロールの誘導体です .
科学研究への応用
カラゾロールは、広範囲の科学研究に利用されています。
類似化合物との比較
特性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866648 | |
| Record name | Carazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-29-8 | |
| Record name | Carazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carazolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carazolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carazolol interact with its target and what are the downstream effects?
A1: Carazolol exerts its effects by binding to β-adrenergic receptors, specifically the β1 and β2 subtypes. [, , , ] This binding competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their actions. [, , ] This blockade leads to various physiological effects, including decreased heart rate, reduced blood pressure, and inhibition of uterine contractions. [, , , ]
Q2: What is the molecular formula and weight of carazolol?
A2: Carazolol has a molecular formula of C18H22N2O2 and a molecular weight of 310.38 g/mol.
Q3: Is there any spectroscopic data available for carazolol?
A3: Yes, research indicates that carazolol exhibits fluorescence properties. Its excitation and emission maxima are reported as 285 nm and 344 nm, respectively. [] This property has been utilized in developing sensitive spectrofluorimetric methods for carazolol detection and quantification. [, ]
Q4: Is there information on the stability of carazolol under various conditions?
A4: While specific stability studies are not extensively detailed in the provided research, the development of analytical methods for carazolol detection suggests its stability under the conditions employed. For instance, the extraction and analysis procedures using techniques like high-performance liquid chromatography (HPLC) imply stability in solvents like acetonitrile and under specific temperature conditions. [, , ]
Q5: What is known about the pharmacokinetics of carazolol?
A5: Research in pigs reveals that carazolol is rapidly distributed following intravenous, intramuscular, or intra-adipose administration. [] It exhibits a relatively short half-life ranging from 1.2 to 4.2 hours. [] Notably, absorption following intramuscular and intra-adipose administration appears to be incomplete, potentially due to drug retention in tissues. []
Q6: Are there any differences in carazolol's pharmacodynamics based on species?
A7: While not explicitly compared in the provided research, carazolol's effects on parturition duration in sows suggest potential species-specific pharmacodynamics. [, ] Further research is needed to confirm and elucidate these potential differences.
Q7: What in vivo models have been used to study the effects of carazolol?
A8: Several animal models have been employed to investigate carazolol's effects. Studies in pigs explored its impact on stress responses during transport simulation, utilizing vibration as a stressor. [] Other studies in pigs investigated its effects on parturition when administered after prostaglandin analogs. [, ] Additionally, research in ewes evaluated its influence on uterine involution using ultrasonography. [, ]
Q8: What are the reported effects of carazolol on uterine involution in ewes?
A9: Research indicates that carazolol administration in ewes accelerates uterine involution compared to oxytocin and control groups. [, ] This effect was observed through ultrasonographic measurements of uterine horn diameter reduction and changes in blood flow parameters. [, ]
Q9: Is there any information available on the development of resistance to carazolol?
A9: The provided research does not offer information on carazolol resistance. Further studies are needed to explore the potential for resistance development with prolonged or repeated exposure.
Q10: What analytical methods have been employed to detect and quantify carazolol?
A10: Various analytical techniques have been developed and utilized for carazolol determination. These include:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, allows for sensitive and selective quantification of carazolol in various matrices, including swine muscle, liver, and urine. [, , ]
- Gas-Liquid Chromatography (GLC): This technique has been used for quantitative determination of carazolol in pharmaceutical formulations, demonstrating its applicability in pharmaceutical analysis. []
- Radioimmunoassay (RIA): This method, utilizing a tritiated carazolol and a specific antiserum, enables sensitive detection of carazolol residues in porcine urine. []
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods offer rapid and cost-effective screening for carazolol residues in porcine kidney, showcasing their potential for regulatory control purposes. []
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables simultaneous determination of carazolol and other veterinary drugs, like tranquilizers, in various matrices, highlighting its utility in multi-residue analysis. [, ]
Q11: Is there any information about the environmental fate and potential ecotoxicological effects of carazolol?
A11: The provided research primarily focuses on carazolol's pharmacological properties and analytical methods for its detection. Information regarding its environmental impact and degradation pathways is limited within these studies. Further research is needed to assess its environmental fate and potential risks.
Q12: Are there any known drug-drug interactions associated with carazolol?
A12: While specific drug-drug interactions are not extensively discussed in the provided research, its mechanism of action as a β-adrenergic receptor antagonist suggests potential interactions with drugs affecting the sympathetic nervous system or those metabolized by similar enzymatic pathways. Clinicians should exercise caution and consider potential interactions when co-administering carazolol with other medications.
Q13: What is the historical context of carazolol research?
A15: Carazolol, developed as a β-blocker, initially gained attention for its potential in treating cardiovascular conditions. [] Over time, research explored its applications in veterinary medicine, particularly for stress reduction in livestock and managing reproductive processes. [, , ] The evolution of analytical techniques enabled more sensitive and specific detection of carazolol residues, contributing to its regulatory control in food production. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




